molecular formula C18H15FN2O3S2 B2591902 N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1421530-85-9

N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2591902
CAS RN: 1421530-85-9
M. Wt: 390.45
InChI Key: POYUXDVGEYTXPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, such as the one , have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a fluorophenyl group, a hydroxy(thiophen-2-yl)methyl group, and an oxalamide group.


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals and other materials from degradation due to environmental exposure.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Anti-Inflammatory Agents

Some thiophene nucleus containing compounds act as anti-inflammatory agents . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea is known to have anti-inflammatory properties .

Serotonin Antagonists

Certain thiophene-based compounds work as serotonin antagonists and are used in the treatment of Alzheimer’s . The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one is one such example .

Anti-Cancer Agents

Thiophene-based compounds have been shown to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and are being studied for potential use in cancer treatments.

Anti-Microbial Agents

Thiophene-based compounds also exhibit antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Anti-Atherosclerotic Agents

Some thiophene-based compounds have shown anti-atherosclerotic properties . They can potentially be used in the treatment of atherosclerosis, a disease in which plaque builds up inside the arteries.

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9,16,22H,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYUXDVGEYTXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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